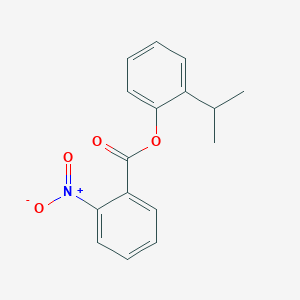

![molecular formula C17H14N2O5 B5537610 methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate often involves intricate reactions. For instance, a study by Portilla et al. (2007) discusses the synthesis of isomeric compounds linked by hydrogen bonds, highlighting the complexity of such chemical structures (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by hydrogen bonding and polarized molecular-electronic structures. This was exemplified in the work of Portilla et al. (2007), which described the formation of complex sheets and chains in the isomeric structures through hydrogen bonding (Portilla et al., 2007).

Chemical Reactions and Properties

Compounds like methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate undergo various chemical reactions, leading to diverse properties. For example, in the study by Guillaneuf et al. (2010), a related compound was used as a photoiniferter in nitroxide-mediated photopolymerization, showcasing its reactive properties under UV irradiation (Guillaneuf et al., 2010).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure and bonding. The study of related compounds by Then et al. (2017) discusses the crystal structure and Hirshfeld surface analysis, providing insights into the physical aspects of such compounds (Then et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other compounds, are notable in these types of molecules. For instance, the work by Casimir et al. (2002) on a similar compound highlights the efficiency and racemization-free nature of its reactions, indicating specific chemical behaviors (Casimir et al., 2002).

Applications De Recherche Scientifique

Photopolymerization

A study introduced a novel alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, showing significant potential in photopolymerization processes. This compound decomposes under UV irradiation to generate radicals, demonstrating drastic changes in the photophysical or photochemical properties of the starting chromophore, with applications in developing advanced polymer materials (Guillaneuf et al., 2010).

Polymer Synthesis

Another research explored the controlled radical polymerization of an acrylamide containing L-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process enabled the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, highlighting the compound's role in tailored polymer synthesis (Mori et al., 2005).

Anti-malarial Agents

A derivative of methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate was identified as a novel lead for anti-malarial agents. The study demonstrated the necessity of a specific acyl residue at the 2-amino group of the benzophenone core for significant anti-malarial activity, offering insights into new therapeutic agents (Wiesner et al., 2003).

Chemical Synthesis

Research on the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate presented an optimized method starting from a nitrobenzoate derivative. This work highlighted the stable, high-yield synthesis approach, contributing to the chemical industry's efficiency (Qiao-yun, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-24-17(21)14-7-2-3-8-15(14)18-16(20)10-9-12-5-4-6-13(11-12)19(22)23/h2-11H,1H3,(H,18,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDETQGXKWIKG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)